molecular formula C19H17ClN4O2S2 B2984138 N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954075-30-0

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2984138
CAS No.: 954075-30-0
M. Wt: 432.94
InChI Key: CGHNWQWCQBXUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-acetamide derivative characterized by a central thiazole ring linked to an acetamide backbone. The structure includes a 4-chlorophenyl group, a sulfur-containing thioether bridge, and a pyridin-3-ylmethyl amino substituent.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c20-14-3-5-15(6-4-14)23-18(26)12-28-19-24-16(11-27-19)8-17(25)22-10-13-2-1-7-21-9-13/h1-7,9,11H,8,10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHNWQWCQBXUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound notable for its unique molecular structure, which includes a thiazole ring, a pyridine moiety, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of this compound is C18H20ClN5O2SC_{18}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 373.8 g/mol. The presence of the thiazole and pyridine functionalities suggests a diverse range of pharmacological properties, including antibacterial and anticancer activities.

Antimicrobial Properties

Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole-containing compounds can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interfere with critical cellular processes such as DNA replication and protein synthesis. Several studies have reported that thiazole derivatives demonstrate cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound showed IC50 values indicating potent activity against various cancer cell lines .

The mechanism of action for this compound involves its interaction with specific biological targets. Studies have assessed its binding affinity to enzymes and receptors involved in disease pathways, revealing insights into potential synergistic effects with other therapeutic agents .

Case Studies

  • Antimicrobial Study : A study conducted on thiazole derivatives showed that certain modifications increased antibacterial activity significantly. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .
  • Anticancer Study : In vitro studies on related thiazole compounds indicated substantial cytotoxicity against A549 human lung adenocarcinoma cells. The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin .

Data Summary

Activity Target IC50 Value Reference
AntibacterialStaphylococcus aureus1.61 µg/mL
AnticancerA549 Human Lung Adenocarcinoma< Doxorubicin (varied)

Scientific Research Applications

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with a unique molecular structure featuring a thiazole ring, a pyridine moiety, and a chlorophenyl group. It is an acetamide derivative, with the thiazole and pyridine functionalities potentially contributing to its biological activities. The thiazole ring is notable for its diverse pharmacological properties, including antibacterial and anticancer activities.

Potential biological activities

This compound exhibits a range of biological activities. Thiazole derivatives are recognized for their antimicrobial properties, with certain thiazole-containing compounds showing significant antibacterial and antifungal activities. Additionally, compounds with similar structures have been associated with anticancer effects, likely due to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The uniqueness of this compound lies in its combination of a thiazole ring, a chlorinated phenyl group, and a pyridine moiety, which collectively enhance its biological activity profile compared to other similar compounds, potentially leading to improved pharmacological properties and broadened therapeutic applications.

Thiazole derivatives as anticancer agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-acetamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular properties, synthetic yields, and substituent effects.

Substituent Variations and Molecular Properties

Key structural differences lie in the substituents on the thiazole ring and the acetamide side chain. These modifications significantly alter molecular weight, polarity, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Reference
N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide (Target) Not explicitly provided ~450 (estimated) Pyridin-3-ylmethyl amino, 4-chlorophenyl N/A N/A N/A
N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide C20H18ClN3O2S3 464.0 3-(Methylthio)phenyl N/A N/A
N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide C19H15ClFN3O2S2 435.9 4-Fluorophenyl N/A N/A
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide C22H22ClN5OS 426.96 4-Chlorophenylpiperazine, p-tolyl 282–283 79
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide C19H15N3O3S 378.25 Coumarin, phenylamino 206–211 89

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound and its analogs (e.g., ) enhances stability and influences binding interactions in biological systems.
  • Amino Substituents: Replacement of the pyridin-3-ylmethyl group with fluorophenyl or methylthiophenyl groups () alters solubility and bioavailability.
  • Piperazine Derivatives: Compounds with piperazine moieties (e.g., ) exhibit higher melting points (~280°C), likely due to increased hydrogen bonding capacity.

Q & A

Q. What synthetic methodologies are optimal for preparing this compound with high yield and purity?

The compound can be synthesized via multi-step reactions involving thiazole ring formation, amide coupling, and sulfur-based substitutions. Key steps include:

  • Thiazole core synthesis : Reacting α-bromoacetophenone derivatives with thiourea in ethanol under reflux (60–80°C) to form the thiazole backbone .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to couple the chlorophenyl group to the thiazole-acetamide intermediate .
  • Thioether linkage : Introducing the pyridinylmethylamino-ethyl group via nucleophilic substitution with potassium carbonate in acetone, followed by recrystallization in ethanol to enhance purity (yield ~72%) . Critical factors : Strict temperature control during reflux and stoichiometric precision in carbodiimide-mediated coupling to minimize byproducts .

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectroscopic and crystallographic methods is recommended:

  • ¹H/¹³C NMR : Identify proton environments (e.g., NH amid signals at δ 13.30 ppm, aromatic protons at δ 7.42–7.58 ppm) and confirm tautomeric forms (amine vs. imine ratios via integration of NH peaks) .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings in analogs) and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs) .

Advanced Research Questions

Q. How can tautomeric equilibria (amine/imine forms) impact biological activity, and how are these forms analyzed?

The compound’s amine/imine ratio (observed as 50:50 in analogs) influences its electron distribution and binding affinity. To address this:

  • Dynamic NMR : Monitor temperature-dependent chemical shift changes to quantify tautomer populations .
  • Computational modeling : Use density functional theory (DFT) to calculate energy differences between tautomers and predict dominant forms under physiological conditions.
  • Bioactivity assays : Compare IC₅₀ values of isolated tautomers (via preparative HPLC) to correlate specific forms with activity.

Q. What strategies resolve contradictions in spectroscopic data caused by dynamic molecular processes?

Discrepancies in NMR integration (e.g., NH peak splitting) may arise from slow exchange between tautomers or solvent effects. Mitigation approaches include:

  • Variable-temperature NMR : Elevate temperature to coalesce split peaks and estimate exchange rates .
  • Deuterated solvent screening : Test DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding interactions that stabilize specific conformers .
  • Supplementary techniques : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight independently .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : Use crystal structures of target proteins (e.g., acetylcholinesterase or kinase domains) to model binding poses. The pyridinylmethyl group may engage in π-π stacking, while the thioether linker enhances flexibility for cavity penetration .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess stability of ligand-protein complexes and identify key residues (e.g., catalytic serines or histidines) for mutagenesis studies .

Q. What experimental designs are recommended for evaluating antimicrobial or enzyme-inhibitory activity?

  • Microplate assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 μM, using ampicillin as a positive control .
  • Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase via Ellman’s method, comparing to donepezil. Include kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to ensure selectivity indices >10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.